ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate
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Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties
A novel 4-aza-indole derivative related to ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate exhibits unique photophysical behaviors, such as reverse solvatochromism, depending on the solvent polarity. This property suggests its potential application in bio- or analytical sensors, optoelectronic devices, and as a labeling agent due to its high quantum yield across different solvents (Bozkurt & Doğan, 2018).
Synthetic Chemistry Applications
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a precursor in the synthesis of complex molecules, demonstrating its utility in the development of new chemical entities. Intramolecular cyclization techniques have been employed to synthesize pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, showcasing the compound's role in facilitating the creation of novel heterocyclic compounds (Kaptı, Dengiz, & Balci, 2016).
Anticancer Agent Development
The structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have highlighted their potential in mitigating drug resistance in cancer cells. These studies are critical in the development of anticancer agents that can overcome acquired drug resistance, offering a promising direction for future cancer therapies (Das et al., 2009).
Molecular Sensors
A rhodamine-based compound synthesized from a related chemical framework acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This application underscores the role of this compound derivatives in the development of sensitive, selective chemical sensors for environmental and biological applications (Roy et al., 2019).
Synthetic Intermediates
Ethyl indol-2-carboxylate derivatives have been successfully alkylated, leading to a variety of N-alkylated products. This demonstrates the compound's utility as a versatile synthetic intermediate in organic chemistry, enabling the creation of a wide range of functionalized molecules for further chemical exploration (Boraei, El Ashry, Barakat, & Ghabbour, 2016).
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-13(17)9-12-14(15(18)20-4-2)10-7-5-6-8-11(10)16-12/h5-8,16H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUHPHWSVWASU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507360 |
Source
|
Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77435-10-0 |
Source
|
Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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